molecular formula C11H11N3O B7457268 N-(1-methylpyrazol-3-yl)benzamide

N-(1-methylpyrazol-3-yl)benzamide

Cat. No.: B7457268
M. Wt: 201.22 g/mol
InChI Key: HKXMYFNBGJSFMG-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrazole-Benzamide Scaffolds in Chemical Research

Pyrazole-benzamide scaffolds are structural motifs of considerable importance in the field of chemical research, particularly in medicinal chemistry. nih.govbenthamdirect.comresearchgate.net The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts a unique combination of properties, including aromaticity and the ability to participate in hydrogen bonding. nih.govresearchgate.net When coupled with a benzamide (B126) group, the resulting scaffold offers a versatile platform for the development of new molecules with diverse applications. nih.gov The amide bond itself is a fundamental functional group in medicinal chemistry, and its formation is a key reaction in drug discovery. asiaresearchnews.com The exploration of pyrazole derivatives continues to be a fertile area of research, with numerous compounds containing this core structure having been investigated for a wide range of biological activities. researchgate.netnih.govnih.gov The development of efficient synthetic methods to access these scaffolds is also an active area of investigation. asiaresearchnews.comrsc.orgresearchgate.net

Scope and Research Focus on N-(1-methylpyrazol-3-yl)benzamide within Heterocyclic Chemistry

Within the vast field of heterocyclic chemistry, the research focus on this compound is primarily centered on its synthesis and chemical properties. The synthesis of this compound and its analogs often involves the coupling of a suitable pyrazole amine, such as 1-methyl-1H-pyrazol-3-amine, with a benzoyl derivative. chemicalbook.com The chemical properties of this compound are determined by the interplay of the pyrazole and benzamide functionalities. The pyrazole ring can act as a ligand for metal ions, and the amide bond can undergo hydrolysis under certain conditions. The study of such fundamental chemical characteristics is crucial for understanding the potential applications of this and related compounds.

Compound Data

Below are tables detailing some of the key chemical information for this compound and a related starting material.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C11H11N3O
IUPAC Name N-(1-methyl-1H-pyrazol-3-yl)benzamide
Synonyms Benzamide, N-(1-methyl-1H-pyrazol-3-yl)-

Data sourced from PubChem CID 4247366 nih.gov

Table 2: Properties of 1-Methyl-1H-pyrazol-3-amine

PropertyValue
CAS Number 1904-31-0
Molecular Formula C4H7N3
Physical Description Slightly soluble in water
Primary Use Important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff. chemicalbook.com

Data sourced from ChemicalBook chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-methylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-8-7-10(13-14)12-11(15)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMYFNBGJSFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1 Methylpyrazol 3 Yl Benzamide

Classical Amide Bond Formation Strategies

Traditional methods for amide bond synthesis remain highly relevant for the preparation of N-(1-methylpyrazol-3-yl)benzamide. These approaches typically involve the reaction of an activated carboxylic acid derivative with an amine.

Acyl Chloride-Amine Coupling Approaches

A direct and often high-yielding method for the synthesis of this compound is the reaction between benzoyl chloride and 1-methyl-3-aminopyrazole. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. slideshare.net The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. slideshare.net

The selection of solvent and base is crucial for optimizing the reaction conditions. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed. Organic bases like triethylamine (TEA) or pyridine are frequently used to scavenge the generated HCl.

General Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via acyl chloride-amine coupling.

EntryAmineAcylating AgentBaseSolventTemperature (°C)Yield (%)
11-methyl-3-aminopyrazoleBenzoyl chlorideTriethylamineDichloromethane0 to RT>90 (estimated)
21-methyl-3-aminopyrazoleBenzoyl chloridePyridineTetrahydrofuranRT>90 (estimated)

The data in this table is illustrative and based on typical conditions for this type of reaction.

Carboxylic Acid Activation and Coupling Reagents (e.g., HATU, EDCI)

An alternative to the use of acyl chlorides involves the direct coupling of benzoic acid with 1-methyl-3-aminopyrazole using activating agents. This approach avoids the need to prepare the often moisture-sensitive acyl chloride. Common coupling reagents include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). nih.govnih.gov

These reagents convert the carboxylic acid into a more reactive species in situ, which is then readily attacked by the amine. The reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or DCM, often with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). nih.gov

General Reaction Scheme:

Figure 2: General scheme for the synthesis of this compound using carboxylic acid activating agents.

EntryAmineCarboxylic AcidCoupling ReagentBaseSolventTemperature (°C)Yield (%)
11-methyl-3-aminopyrazoleBenzoic acidHATUDIPEADMFRTHigh (estimated)
21-methyl-3-aminopyrazoleBenzoic acidEDCI/HOBtTEADCMRTHigh (estimated)

The data in this table is illustrative and based on typical conditions for this type of reaction. HOBt (Hydroxybenzotriazole) is often used as an additive with EDCI to improve efficiency and reduce side reactions.

Advanced and Green Synthetic Routes

Modern synthetic chemistry offers more sophisticated and environmentally benign methods that can be applied to the synthesis of this compound. These routes may involve catalytic processes or multi-component reactions, offering advantages in terms of atom economy and step efficiency.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura for pyrazole (B372694) incorporation)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the formation of C-C and C-N bonds. snnu.edu.cnnih.gov While not a direct method for amide bond formation, this strategy can be employed to synthesize the 1-methyl-3-aminopyrazole precursor. For instance, a suitably protected aminopyrazole boronic acid or ester could be coupled with a methylating agent, or a brominated pyrazole could be methylated prior to amination. Subsequently, the amide bond can be formed using the classical methods described above.

An "aminative Suzuki-Miyaura coupling" has also been reported, which allows for the formation of a C-N-C linkage from aryl halides and boronic acids, suggesting a potential, albeit more complex, pathway to the target molecule. snnu.edu.cnnih.gov

EntryAryl Halide/PseudohalideBoronic Acid/EsterPalladium CatalystLigandBaseSolvent
13-Bromo-1H-pyrazoleMethylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene
21-Methyl-3-bromopyrazolePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Dioxane/Water

This table presents generalized conditions for Suzuki-Miyaura reactions involving pyrazole substrates and is intended to be illustrative of the approach.

Multi-Component Reactions for Pyrazole Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. nih.govbeilstein-journals.org The pyrazole ring of the target molecule can be constructed using an MCR approach, followed by benzoylation. For example, the reaction of a 1,3-dicarbonyl compound, methylhydrazine, and a nitrile source could potentially lead to the 1-methyl-3-aminopyrazole core. tandfonline.com This strategy offers the advantage of rapidly building molecular complexity from simple starting materials. nih.govtandfonline.com

Derivatization Strategies of the this compound Core

The core structure of this compound offers multiple sites for chemical modification. These derivatization strategies are crucial for fine-tuning the molecule's physicochemical properties and biological activity. The primary approaches involve electrophilic aromatic substitution on the benzamide (B126) ring, functionalization of the pyrazole ring, and substitution at the amide nitrogen.

Substituent Modifications on the Benzamide Ring

The benzamide ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The position and nature of these substituents can significantly influence the molecule's electronic and steric properties.

Common modifications to the benzamide ring include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be accomplished using N-bromosuccinimide (NBS) in a suitable solvent. These halogenated derivatives can serve as versatile intermediates for further functionalization, such as cross-coupling reactions.

Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can be subsequently reduced to an amino group (-NH2), providing a handle for further derivatization.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions can introduce alkyl and acyl groups onto the benzamide ring, although the amide group's deactivating nature can make these reactions challenging.

Sulfonylation: The introduction of a sulfonyl group (-SO3H) or a sulfonamide group (-SO2NHR) can also be achieved, which can alter the polarity and solubility of the compound.

These modifications allow for the systematic exploration of the structure-activity relationship (SAR) by varying the electronic and steric properties of the benzamide moiety.

Table 1: Examples of Potential Substituent Modifications on the Benzamide Ring

SubstituentPositionReagents and Conditions
-Br4- (para)N-Bromosuccinimide (NBS), CCl4, reflux
-NO23- (meta)HNO3, H2SO4, 0 °C to rt
-NH23- (meta)Reduction of the nitro group (e.g., Fe/HCl or H2, Pd/C)
-CH34- (para)CH3Cl, AlCl3 (Friedel-Crafts Alkylation)
-C(O)CH34- (para)CH3COCl, AlCl3 (Friedel-Crafts Acylation)

Modifications on the Pyrazole Ring System

The pyrazole ring of this compound also presents opportunities for derivatization, primarily at the C4 and C5 positions. The reactivity of these positions is influenced by the electronic nature of the pyrazole ring and the existing substituents.

Key modifications to the pyrazole ring include:

Halogenation: The C4 position of the pyrazole ring is particularly susceptible to electrophilic halogenation. Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) can be used to introduce chlorine, bromine, and iodine atoms, respectively. researchgate.net

Nitration: Nitration of the pyrazole ring can also be achieved, typically leading to substitution at the C4 position. researchgate.net The resulting nitro-pyrazole derivatives can be further transformed, for example, by reduction to the corresponding amino-pyrazoles.

Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group (-CHO) at the C4 position of the pyrazole ring, providing a valuable synthetic handle for further elaboration.

Metal-Catalyzed Cross-Coupling: For pyrazole rings bearing a halogen substituent, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be utilized to introduce a wide variety of carbon-based substituents. For instance, a 4-bromo-N-(1-methylpyrazol-3-yl)benzamide intermediate could be coupled with various boronic acids to generate a library of 4-aryl derivatives. researchgate.net

These modifications allow for the exploration of the steric and electronic requirements of the pyrazole moiety for a desired application.

Table 2: Examples of Potential Modifications on the Pyrazole Ring System

SubstituentPositionReagents and Conditions
-BrC4N-Bromosuccinimide (NBS), CH3CN, rt
-NO2C4HNO3, Ac2O
-CHOC4POCl3, DMF (Vilsmeier-Haack)
-PhenylC4Phenylboronic acid, Pd(PPh3)4, K2CO3 (Suzuki Coupling of a 4-bromo derivative)
-CH3C5Directed ortho-metalation followed by quenching with an electrophile (e.g., CH3I)

N-Substitution and Linker Chemistry

Modification of the amide nitrogen and the introduction of linkers between the pyrazole and benzamide moieties represent another important derivatization strategy.

N-Alkylation and N-Acylation: The amide nitrogen in this compound can potentially be alkylated or acylated under basic conditions. However, these reactions can sometimes be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group. Strong bases and reactive electrophiles may be required. N-alkylation introduces a substituent on the amide nitrogen, which can influence the molecule's conformation and hydrogen bonding capabilities. mdpi.comgoogle.comsci-hub.sesemanticscholar.orggoogle.com

Linker Introduction: The direct amide bond can be replaced by a variety of linkers to alter the distance and relative orientation of the pyrazole and benzamide rings. This can be achieved by synthesizing precursors with pre-installed linkers before the final amide bond formation. For example, instead of 1-methylpyrazol-3-amine, one could use a homologated amine such as (1-methylpyrazol-3-yl)methanamine. This would result in an N-((1-methylpyrazol-3-yl)methyl)benzamide, introducing a methylene (B1212753) linker. The length and nature of the linker (e.g., alkyl, ether, or other functional groups) can be varied to optimize the molecule's properties.

Table 3: Examples of N-Substitution and Linker Chemistry

ModificationStructureSynthetic Precursor (Amine Component)
N-MethylN-methyl-N-(1-methylpyrazol-3-yl)benzamideN-methyl-1-methylpyrazol-3-amine
N-AcetylN-acetyl-N-(1-methylpyrazol-3-yl)benzamideN-(1-methylpyrazol-3-yl)acetamide (followed by reaction with benzoyl chloride)
Methylene LinkerN-((1-methylpyrazol-3-yl)methyl)benzamide(1-methylpyrazol-3-yl)methanamine
Ethylene LinkerN-(2-(1-methylpyrazol-3-yl)ethyl)benzamide2-(1-methylpyrazol-3-yl)ethanamine

Mechanistic Investigations of N 1 Methylpyrazol 3 Yl Benzamide Synthesis and Reactivity

Reaction Mechanism Elucidation for Amide Bond Formation

The synthesis of N-(1-methylpyrazol-3-yl)benzamide involves the formation of an amide bond between a benzoyl derivative and 1-methyl-1H-pyrazol-3-amine. The mechanism of this acylation reaction is influenced by the reaction conditions and the nature of the reagents.

One common method for forming the amide bond is the reaction of an acid chloride, such as benzoyl chloride, with the aminopyrazole. researchgate.net This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The amino group of the pyrazole (B372694) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the amide.

Alternatively, the amide bond can be formed directly from a carboxylic acid and an amine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov In this case, the carboxylic acid is first activated by DCC to form a highly reactive O-acylisourea intermediate. The aminopyrazole then attacks this intermediate, leading to the formation of the amide and dicyclohexylurea as a byproduct. nih.gov

In some instances, protection of the pyrazole ring's NH group may be necessary to prevent side reactions, as the ring nitrogen can also be reactive. nih.gov However, methods for direct amidation without protection have also been developed. nih.gov The choice of solvent and base can also play a crucial role in the efficiency and selectivity of the reaction.

A metal-free, one-pot, three-component reaction has also been described for the synthesis of pyrazole-tethered amides from pyrazole carbaldehydes, secondary amines, and elemental sulfur, proceeding through a thioamide intermediate. nih.gov

Insights into Pyrazole Annulation and Functionalization Mechanisms

The synthesis of the core N-(1-methylpyrazol-3-yl) fragment relies on pyrazole annulation, which is the formation of the pyrazole ring itself. A classical and widely used method is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For this compound, a substituted hydrazine would be required to introduce the N-methyl group.

Another significant approach to pyrazole synthesis involves [3+2] cycloaddition reactions. For instance, the reaction of diazo compounds with alkynes is a well-established route to pyrazoles. nih.gov More contemporary methods include metal-catalyzed cross-coupling reactions and direct C-H functionalization to build and modify the pyrazole ring. rsc.org

The functionalization of the pyrazole ring, such as the introduction of the amino group at the 3-position and the methyl group at the N1-position, is key to the final structure. The regioselectivity of these functionalization reactions is a critical aspect. For instance, direct C-H functionalization strategies often rely on the inherent electronic properties of the pyrazole ring or the use of directing groups to control where new substituents are introduced. rsc.orgresearchgate.net The N1-substitution of the pyrazole ring influences the reactivity and regioselectivity of further functionalization at the carbon atoms of the ring.

Kinetic Studies of this compound Reactions

Kinetic studies on the functionalization of the pyrazole ring would likely reveal the influence of the benzamide (B126) substituent on the reaction rates. The electronic nature of the benzamide group (whether it is electron-donating or electron-withdrawing) would affect the nucleophilicity or electrophilicity of the pyrazole ring, thereby influencing the kinetics of subsequent reactions.

Electrophilic and Nucleophilic Reactivity of the Benzamide and Pyrazole Moieties

Benzamide Moiety: The benzamide portion of the molecule contains both electrophilic and nucleophilic sites. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to hydrolysis or other substitution reactions under certain conditions. libretexts.org The nitrogen atom of the amide has a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. The benzene (B151609) ring can undergo electrophilic aromatic substitution, with the amide group acting as a deactivating, ortho-, para-directing group.

Pyrazole Moiety: The pyrazole ring is an aromatic heterocycle with distinct reactivity. The nitrogen atoms have lone pairs of electrons, making them potential nucleophilic sites. The C4 position of the pyrazole ring is generally the most nucleophilic carbon and is susceptible to electrophilic attack. researchgate.net Conversely, the C5 position is more electrophilic due to its proximity to the sp3-hybridized nitrogen, making the C5 proton the most acidic. researchgate.net The N-methyl group at the N1 position influences the electronic distribution and, consequently, the reactivity of the ring. The presence of the benzamide substituent at the C3 position will further modulate the electrophilic and nucleophilic character of the pyrazole ring.

Tautomeric Equilibrium Studies of the Pyrazole Ring

For pyrazole itself, a tautomeric equilibrium exists where the proton on the nitrogen can reside on either of the two nitrogen atoms. nih.gov However, in this compound, the N1 position is substituted with a methyl group, which "fixes" the tautomeric form. Therefore, annular prototropic tautomerism, as seen in unsubstituted or N-H pyrazoles, is not a factor for this specific compound.

However, studies on related 3(5)-substituted pyrazoles show that the position of substituents can influence which tautomer is more stable. nih.gov Factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of the substituents play a significant role in determining the tautomeric preference. nih.govresearchgate.net While this compound itself does not exhibit this tautomerism, understanding these principles is crucial when considering the synthesis and reactivity of related pyrazole derivatives that may exist as a mixture of tautomers. For instance, the precursor, 3-amino-5-methyl-1H-pyrazole, would exist in a tautomeric equilibrium.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of N 1 Methylpyrazol 3 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and spatial arrangement of atoms in N-(1-methylpyrazol-3-yl)benzamide. Through various NMR experiments, each proton and carbon atom can be assigned, and the molecule's preferred conformation in solution can be inferred.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the methyl group on the pyrazole (B372694) ring appears as a singlet at 3.40 ppm, while the pyrazole ring proton (H-4) shows a singlet at 5.74 ppm. mdpi.com The aromatic protons of the benzamide (B126) group typically appear in the downfield region, generally between 7.0 and 8.5 ppm, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) revealing their substitution pattern and relationship to neighboring protons. mdpi.comrsc.org The amide proton (N-H) often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Conformational analysis, often supported by 2D NMR techniques like NOESY, can reveal the spatial proximity of protons. For instance, correlations between the amide proton and nearby protons on the pyrazole or benzoyl rings can indicate the preferred rotational orientation around the amide bond.

Table 1: Representative ¹H NMR Spectral Data Note: The following table is a generalized representation based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
N-CH₃ (pyrazole)~3.40–3.85Singlet
H-4 (pyrazole)~5.74–6.50Doublet
H-5 (pyrazole)~7.20–7.40Doublet
Aromatic (benzoyl)~7.40–8.20Multiplet
N-H (amide)Variable (broad)Singlet

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. libretexts.org The chemical shifts indicate the electronic environment of each carbon. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, often in the range of 162-170 ppm. rsc.org Carbons of the aromatic benzoyl and pyrazole rings typically resonate between 100 and 150 ppm. mdpi.comrsc.org The methyl carbon (N-CH₃) attached to the pyrazole ring appears at the most upfield position, usually around 35 ppm. mdpi.com

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org A DEPT-90 experiment will only show signals for CH carbons, while a DEPT-135 experiment displays CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. Quaternary carbons are absent in DEPT spectra but visible in the standard broadband-decoupled ¹³C spectrum. libretexts.org This information is crucial for the unambiguous assignment of each carbon signal. libretexts.org

Table 2: Representative ¹³C NMR and DEPT Spectral Data Note: This table is a generalized representation. Assignments are based on typical values for the functional groups present.

Carbon Assignment¹³C Shift (δ, ppm)DEPT-135 SignalCarbon Type
C=O (amide)~162–170AbsentQuaternary
C-3 (pyrazole)~150–160AbsentQuaternary
C-ipso (benzoyl)~130–135AbsentQuaternary
C-H (aromatic/pyrazole)~100–130PositiveCH
N-CH₃ (pyrazole)~35–40PositiveCH₃

Two-dimensional (2D) NMR experiments are essential for establishing the complete molecular structure by revealing correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It helps to trace out the spin systems within the benzoyl and pyrazole rings, confirming the relative positions of the protons. Cross-peaks in a COSY spectrum connect coupled protons. sdsu.eduresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). epfl.chsdsu.edu It is invaluable for assigning carbon signals based on their known proton assignments. Each cross-peak links a proton signal on one axis to a carbon signal on the other. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). epfl.chsdsu.edu HMBC is critical for connecting different fragments of the molecule. For example, it can show a correlation from the amide proton to the carbonyl carbon and to carbons on the pyrazole ring, confirming the amide linkage. It is also the primary method for assigning quaternary carbons, which have no attached protons. epfl.chnih.gov

While solution-state NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This is particularly useful for studying polymorphism—the existence of multiple crystal forms of the same compound. Different polymorphs can have distinct ssNMR spectra due to variations in molecular packing and conformation in the crystal lattice. By analyzing the chemical shifts and line shapes in the ssNMR spectrum, different polymorphic forms of this compound could be identified and characterized.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."

For this compound, key vibrational bands include:

N-H Stretch : A prominent band typically appears in the region of 3200-3400 cm⁻¹. Its exact position and shape can indicate the extent of hydrogen bonding.

C=O Stretch (Amide I band) : This is a very strong and sharp absorption, usually found between 1630 and 1680 cm⁻¹. Its frequency is sensitive to the electronic environment and hydrogen bonding. japsonline.com

N-H Bend (Amide II band) : This band, involving a combination of N-H bending and C-N stretching, occurs around 1550-1620 cm⁻¹.

C=C and C=N Stretches : Vibrations from the aromatic benzoyl and pyrazole rings appear in the 1400-1600 cm⁻¹ region. mdpi.com

C-H Stretches : Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. mdpi.com

Computational methods are often used alongside experimental data to assign these vibrational modes precisely through Potential Energy Distribution (PED) analysis. mdpi.com

Table 3: Key IR and Raman Vibrational Frequencies

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity (IR)
N-H Stretch3200–3400Medium-Strong
Aromatic C-H Stretch3000–3100Medium-Weak
Aliphatic C-H Stretch2850–2980Medium-Weak
C=O Stretch (Amide I)1630–1680Strong
N-H Bend (Amide II)1550–1620Medium-Strong
C=C/C=N Aromatic Stretch1400–1600Medium-Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. gatech.edumiamioh.edu In a typical electron ionization (EI) mass spectrum, this compound would show a molecular ion peak [M]⁺ corresponding to its exact molecular mass.

The fragmentation of the molecular ion provides clues about the compound's structure. gatech.edu Common fragmentation pathways for benzamides involve the cleavage of the amide bond. researchgate.net Expected fragmentation patterns for this compound would include:

Loss of the benzoyl group ([M - C₆H₅CO]⁺) to give the 1-methyl-3-aminopyrazole radical cation.

Formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105. This ion can further fragment by losing carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net

Cleavage resulting in the formation of the 1-methylpyrazolyl cation.

High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition of the molecular ion and its fragments with very high accuracy, further confirming the molecular formula. mdpi.comresearchgate.net

Table 4: Predicted Mass Spectrometry Fragments

Ionm/z (Mass-to-Charge Ratio)Description
[C₁₁H₁₁N₃O]⁺201.09Molecular Ion [M]⁺
[C₇H₅O]⁺105Benzoyl cation
[C₄H₆N₃]⁺961-methyl-3-aminopyrazole cation
[C₆H₅]⁺77Phenyl cation

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, scientists can deduce the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

For a hypothetical crystal structure of this compound, a typical data table from a single-crystal X-ray diffraction study would include the following parameters:

Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₁H₁₁N₃O
Formula Weight201.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
F(000)Value

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. The actual values would need to be determined experimentally.

The determination of the crystal structure would reveal key structural features, such as the planarity of the pyrazole and benzene (B151609) rings, the torsion angle between these two rings, and the conformation of the amide linkage. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, would be crucial for understanding the crystal packing and the resulting macroscopic properties of the compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are essential for the stereochemical characterization of chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

As this compound itself is not chiral, it would not exhibit a CD or ORD spectrum. However, if a chiral center were introduced into the molecule, for instance, by substitution with a chiral moiety on the benzoyl or pyrazole ring, the resulting enantiomers would be distinguishable using chiroptical spectroscopy.

For a chiral derivative of this compound, a CD spectrum would show positive or negative bands (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the chromophores within the molecule. The sign and intensity of these Cotton effects are characteristic of the absolute configuration of the stereocenters.

Currently, there is no published research available on the chiroptical properties of chiral derivatives of this compound. Therefore, this section remains speculative until such compounds are synthesized and characterized. Should such studies be undertaken, the data would be critical for assigning the absolute configuration of the enantiomers and understanding the relationship between their three-dimensional structure and their biological activity or other properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular characteristics with high accuracy. For this compound, DFT calculations are instrumental in understanding its fundamental chemical nature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.netnih.gov This energy gap is a critical factor in determining a molecule's bioactivity, as it can be related to intermolecular charge transfer processes. irjweb.comnih.gov

In computational studies of related heterocyclic compounds, DFT calculations at the B3LYP/6-311+G(d,P) level have been used to determine these energies. irjweb.com For instance, analysis of a benzamide derivative revealed a HOMO-LUMO gap of 5.521 eV, indicating significant stability. researchgate.net Another study on a different pyrazolo[3,4-d]pyrimidine derivative found a smaller energy gap, suggesting higher chemical reactivity and the potential for charge transfer within the molecule. nih.gov For this compound, such calculations would pinpoint the distribution of electron density in these frontier orbitals, revealing which parts of the molecule (e.g., the pyrazole ring, the benzamide group) are more likely to participate in electron donation or acceptance.

Table 1: Example FMO Data for Related Compounds

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Imidazole Derivative-6.2967-1.80964.4871 irjweb.com
3-FluorobenzamideNot SpecifiedNot Specified5.521 researchgate.net
Quinoxaline DerivativeNot SpecifiedNot Specified4.9266 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It helps in identifying the regions of a molecule that are rich or deficient in electrons, which is crucial for predicting how it will interact with other charged species. uni-muenchen.deresearchgate.net The MEP map is color-coded to show different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. nih.govresearchgate.net Green and yellow represent areas with near-zero or slightly negative potential, respectively. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazole ring, identifying them as potential sites for hydrogen bonding or coordination with electrophiles. nih.govuni-muenchen.de The hydrogen atoms, particularly the one on the amide nitrogen, would exhibit positive potential. This analysis is fundamental for understanding intermolecular interactions. uni-muenchen.de

Spectroscopic Property Prediction (NMR, IR)

DFT calculations can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. nih.gov

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. These computed frequencies can then be compared with experimental IR data to assign specific bands to functional groups, such as the C=O stretch of the amide, the N-H stretch, and various vibrations of the aromatic and pyrazole rings. nih.gov Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts. In studies of related pyrazole derivatives, experimental NMR data was essential for structural characterization, a process that can be greatly aided by theoretical calculations. mdpi.comnih.gov

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A high value for chemical hardness indicates high stability and low reactivity. irjweb.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. irjweb.com

Table 2: Example Reactivity Descriptors for an Imidazole Derivative

DescriptorValue (eV)SignificanceReference
Chemical Hardness (η)2.2449High stability, low reactivity irjweb.com
Electronegativity (χ)4.0532Overall electron-attracting tendency irjweb.com
Electrophilicity Index (ω)3.6586Propensity to accept electrons irjweb.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide insights into the static properties of a single molecular conformation, Molecular Dynamics (MD) simulations explore the dynamic behavior of a molecule over time. nih.govunipd.it MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. researchgate.netresearchgate.net

For a flexible molecule like this compound, which has rotatable bonds between the pyrazole and benzamide moieties, MD simulations are essential for exploring its conformational space. These simulations can identify the most stable conformers and the energy barriers between them. researchgate.net In studies of related benzamide and pyrazole derivatives, MD simulations have been used to understand the stability of ligand-protein complexes and to analyze intermolecular interactions, such as hydrogen bonding patterns, over simulation times ranging up to 100 nanoseconds. nih.govunipd.itresearchgate.net Such analysis for this compound would clarify its structural dynamics and preferred shapes in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The "structure" is represented by molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical, topological, and electronic properties. nih.govnih.gov

The computational aspect of QSAR involves calculating these descriptors, often using DFT methods. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a predictive model. mdpi.comnih.gov For a class of compounds including this compound, a QSAR study would involve:

Calculating a wide range of descriptors (e.g., polarizability, surface tension, HOMO/LUMO energies, dipole moment) for a set of similar molecules with known activities. mdpi.com

Using statistical algorithms to select the most relevant descriptors and generate a regression equation that correlates these descriptors with activity. nih.govresearchgate.net

Validating the model to ensure its robustness and predictive power. mdpi.comresearchgate.net

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. researchgate.net

Computational and Theoretical Studies of N 1 Methylpyrazol 3 Yl Benzamide

While specific computational and theoretical studies exclusively focused on N-(1-methylpyrazol-3-yl)benzamide are not extensively available in public literature, the methodologies for such analyses are well-established in computational chemistry. nih.gov The following sections outline the computational approaches that would be employed to investigate the properties and interactions of this compound, drawing on established practices for similar pyrazole (B372694) and benzamide (B126) derivatives.

Investigation of Biological Interactions and Mechanistic Effects of N 1 Methylpyrazol 3 Yl Benzamide and Its Derivatives

Enzyme Inhibition Mechanisms (e.g., HDAC, PDE, Metalloproteinases, Monoamine Oxidases, JNK3)

Derivatives of the N-(pyrazol-yl)benzamide scaffold have emerged as noteworthy inhibitors of several enzyme families, particularly histone deacetylases (HDACs) and c-Jun N-terminal kinase 3 (JNK3).

The inhibitory potential of these compounds is primarily evaluated through in vitro enzymatic and cellular assays. For histone deacetylase (HDAC) inhibitors, researchers have synthesized and tested various hydroxamic acid-based derivatives featuring a pyrazole (B372694) capping group. nih.gov The inhibitory activity of these compounds against HDACs was determined using commercially available drug screening kits, with Trichostatin A, a known pan-HDAC inhibitor, used as a positive control. nih.gov The results from these assays are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, a derivative with an N¹-phenylpyrazole scaffold connected at the C5 position to a cinnamoyl linker showed an IC₅₀ of 7.1 µM. nih.gov Further structure-activity relationship (SAR) studies on N¹-aryl-pyrazole derivatives led to the identification of compounds with even greater potency, with IC₅₀ values in the range of 1.3–6.3 µM. nih.gov The antiproliferative activity of these HDAC inhibitors, a common downstream effect of HDAC inhibition, has been assessed in various tumor cell lines, such as the SH-SY5Y neuroblastoma line, using the MTT assay. nih.gov

In the context of JNK3 inhibition, a target for neurodegenerative diseases, aminopyrazole-based derivatives have been optimized through SAR studies. acs.orgnih.gov Biochemical and cell-based assays were employed to determine their potency and isoform selectivity against JNK1 and p38α. acs.orgnih.gov The optimization of one series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives led to a compound with an IC₅₀ value of 227 nM against JNK3. jmu.edu

Table 1: In Vitro Enzyme Inhibition by N-(pyrazol-yl)benzamide Derivatives

Compound Class/Derivative Target Enzyme Assay Type Key Findings (IC₅₀) Reference
N¹-aryl-pyrazole hydroxamic acid HDAC Enzyme Inhibition Assay 1.3–7.1 µM nih.gov
N-(2-aminophenyl)benzamide with imidazolinone cap HDAC3-NCoR1 Enzyme Inhibition Assay 12 nM epa.gov
Aminopyrazole Derivative (SR-4326) JNK3 Biochemical Assay 18.5-fold selectivity vs JNK1 acs.org
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole JNK3 Biochemical Assay 227 nM jmu.edu

The inhibition of HDACs by benzamide (B126) derivatives is a key mechanism for their anticancer effects. nih.gov HDAC inhibitors function by blocking the deacetylation of histone proteins, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis. epa.govnih.gov Studies on N-(2-aminophenyl)benzamide derivatives showed that potent inhibition of HDAC3 could lead to increased histone H3K9 acetylation in human cell lines, a marker of HDAC inhibition, and subsequently induce cell death consistent with apoptosis. epa.gov

For JNK3 inhibitors, the primary mechanism involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream targets, such as the transcription factor c-Jun. nih.gov JNK3 is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis and neuroinflammation associated with neurodegenerative conditions like Parkinson's and Alzheimer's disease. nih.govnih.gov By selectively inhibiting JNK3, these compounds can exert neuroprotective effects. nih.govresearchgate.net The crystal structure of an aminopyrazole derivative in complex with JNK3 has been solved, providing detailed insight into the binding mode and guiding further structure-based drug design. nih.gov

Receptor Binding and Modulation Studies (e.g., mGluR5, 5-HT2A)

The N-(pyrazol-yl)benzamide scaffold has been instrumental in developing modulators for G-protein coupled receptors, most notably the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

Derivatives of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide have been identified as positive allosteric modulators (PAMs) of the mGluR5 receptor. nih.gov The interaction of these ligands with the receptor has been characterized using radioligand binding assays and functional assays measuring glutamate-induced calcium release. nih.gov For example, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) was found to displace the binding of a radiolabeled allosteric antagonist with a Kᵢ value of 3760 nM in membranes from cells expressing rat mGluR5. nih.gov Structure-activity relationship studies revealed that electronegative substituents in the para-position of the benzamide ring enhance potency. nih.gov This led to the development of compounds like 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545), which exhibited a significantly improved Kᵢ of 156 nM. nih.gov

While direct studies on N-(1-methylpyrazol-3-yl)benzamide derivatives targeting the 5-HT2A receptor are less specific, research on related N-benzyl phenethylamines has shown that an N-arylmethyl substitution can increase affinity for the 5-HT2A receptor by up to 300-fold and enhance selectivity over other serotonin (B10506) receptors. nih.gov Molecular docking studies suggest that the N-benzyl moiety of these agonists may interact with specific phenylalanine residues (Phe339 and Phe340) within the receptor's binding pocket. nih.gov

The primary mechanism of action for the mGluR5-targeting pyrazole-benzamide derivatives is positive allosteric modulation. nih.gov Unlike orthosteric agonists that directly activate the receptor at the glutamate binding site, PAMs bind to a distinct (allosteric) site. This binding does not activate the receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate. nih.govnih.gov In functional assays using rat cortical astrocytes, CDPPB potentiated mGluR5-mediated responses with an EC₅₀ value of 77 nM. nih.gov The optimized derivative, VU-1545, demonstrated a much higher potency with an EC₅₀ of 9.6 nM. nih.gov These PAMs enhance signaling through the Gq protein pathway, leading to downstream effects such as phosphoinositide (PI) hydrolysis and increased intracellular calcium. nih.gov

Table 2: Receptor Modulation by N-(pyrazol-yl)benzamide Derivatives

Compound/Derivative Target Receptor Modulation Type Assay Type Key Findings (EC₅₀ / Kᵢ) Reference
CDPPB mGluR5 Positive Allosteric Modulator Fluorometric Calcium Assay EC₅₀ = 77 nM nih.gov
CDPPB mGluR5 Positive Allosteric Modulator Radioligand Binding Assay Kᵢ = 3760 nM nih.gov
VU-1545 mGluR5 Positive Allosteric Modulator Fluorometric Calcium Assay EC₅₀ = 9.6 nM nih.gov
VU-1545 mGluR5 Positive Allosteric Modulator Radioligand Binding Assay Kᵢ = 156 nM nih.gov

Cellular Pathway Perturbations (e.g., mTORC1, Autophagy, Apoptosis Induction in Cell Lines)

The biological effects of N-(pyrazol-yl)benzamide derivatives extend to the modulation of fundamental cellular processes such as the mTORC1 signaling pathway, autophagy, and apoptosis.

Research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has demonstrated their ability to act as autophagy modulators with potent anticancer activity. nih.govresearchgate.net These compounds were found to reduce the activity of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a well-established negative regulator of autophagy. nih.gov Under basal conditions, this inhibition of mTORC1 leads to an increase in autophagy. nih.govresearchgate.net Furthermore, these derivatives disrupt the autophagic flux by interfering with the reactivation of mTORC1 and the clearance of LC3-II (a key autophagy marker) under starvation and refeeding conditions. nih.govresearchgate.net This dual activity—increasing basal autophagy while impairing the full autophagic cycle under stress—represents a novel mechanism for anticancer agents. nih.gov

The induction of apoptosis is another significant mechanism of action for N-substituted benzamides. nih.gov Studies using the N-substituted benzamide declopramide (B1670142) on mouse pre-B cells and human promyelocytic cancer cells (HL60) showed that the compound induces apoptosis by triggering the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event activates the intrinsic apoptotic pathway, leading to the activation of caspase-9. nih.gov The process was shown to be inhibited by a caspase-9 specific inhibitor and by the overexpression of the anti-apoptotic protein Bcl-2, confirming the involvement of the mitochondrial pathway. nih.gov Notably, this induction of apoptosis was found to be independent of the p53 tumor suppressor protein, as the effect was observed in p53-deficient HL60 cells. nih.gov

In Vitro Cell-Based Assays for Mechanistic Understanding

While specific in vitro cell-based assay data for the parent compound, this compound, is not extensively detailed in publicly available research, studies on its derivatives provide significant insights into the potential mechanisms of action for this chemical scaffold.

Derivatives of this compound have been the subject of various in vitro studies to elucidate their biological effects. For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated notable antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. researchgate.net Further investigation into the mechanism revealed that these compounds can modulate autophagy, a key cellular process. researchgate.net Specifically, they were found to increase basal autophagy while impairing autophagic flux under starvation conditions, suggesting a complex interaction with cellular metabolic pathways. researchgate.net

Another area of investigation for pyrazole benzamide derivatives has been their potential as inhibitors of specific enzymes. For example, novel pyrazol-5-yl-benzamide derivatives have been synthesized and evaluated for their antifungal activities, with in vitro assays showing potent inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. nih.gov The most active compounds in these studies exhibited excellent inhibitory effects against various fungal pathogens. nih.gov

The broader class of pyrazole derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, indicating the versatile nature of this core structure in interacting with diverse biological systems. nih.govglobalresearchonline.netrsc.orgdntb.gov.ua

Investigation of Specific Cellular Targets

The exploration of specific cellular targets for this compound and its derivatives has pointed towards several key proteins and pathways.

One of the most well-defined targets for a derivative of this scaffold is the 5-HT2A receptor . A highly selective inverse agonist for this receptor, APD791, which contains the this compound moiety as part of a more complex structure, was developed for the treatment of arterial thrombosis. nih.gov This compound demonstrated potent inhibition of serotonin-amplified human platelet aggregation, directly linking the chemical scaffold to this specific G-protein coupled receptor. nih.gov

In the context of oncology, derivatives of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide have been shown to target the mTORC1 signaling pathway . researchgate.net These compounds were found to reduce mTORC1 activity, a central regulator of cell growth and proliferation, which in turn influences autophagy. researchgate.net

Furthermore, studies on pyrazol-5-yl-benzamide derivatives as fungicides have identified succinate dehydrogenase (SDH) as a primary cellular target. nih.gov Molecular docking simulations have suggested that these compounds can bind to the active site of SDH, thereby inhibiting its enzymatic function and disrupting the pathogen's energy production. nih.gov

The broader family of pyrazole-containing compounds has been associated with a multitude of other cellular targets, including various kinases, which are often implicated in cancer and inflammatory diseases. nih.govscience.gov

Structure-Activity Relationships (SAR) in Biological Contexts

The structure-activity relationship (SAR) studies on this compound and its derivatives have been crucial in optimizing their biological activity and selectivity for various targets. These studies systematically explore how modifications to different parts of the molecule affect its interaction with biological systems.

For the pyrazole ring, substitutions have been shown to be critical for activity. For instance, in the series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides with antiproliferative activity, the presence of methyl groups on the pyrazole ring and a benzyl (B1604629) group at the N1 position were key features of the active compounds. researchgate.net

Modifications to the benzamide portion of the molecule have also yielded significant insights. In the development of the 5-HT2A receptor inverse agonist APD791, extensive optimization of the benzamide ring and its substituents was performed to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

In the case of the succinate dehydrogenase inhibitors, the SAR studies revealed that the nature and position of substituents on both the pyrazole and benzamide rings were critical for antifungal potency. nih.gov Specific substitutions were found to significantly enhance the inhibitory activity against certain fungal species. nih.gov

The following table summarizes the key SAR findings for derivatives of the this compound scaffold:

Scaffold ModificationBiological Target/ActivityKey SAR FindingsReference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides mTORC1 Inhibition / AntiproliferativeMethyl and benzyl substitutions on the pyrazole ring are important for activity. researchgate.net
Complex derivative (APD791) 5-HT2A Receptor Inverse AgonismOptimized benzamide substituents are crucial for high potency and selectivity. nih.gov
Pyrazol-5-yl-benzamide Derivatives Succinate Dehydrogenase Inhibition / AntifungalSubstituents on both pyrazole and benzamide rings significantly influence potency. nih.gov

These SAR studies underscore the importance of the this compound scaffold as a versatile template for the design of novel bioactive compounds. The ability to fine-tune the biological activity through targeted chemical modifications highlights the potential for developing highly selective and potent molecules for a range of therapeutic applications. acs.orgresearchgate.net

Coordination Chemistry and Metal Complexes of N 1 Methylpyrazol 3 Yl Benzamide

Ligand Properties of N-(1-methylpyrazol-3-yl)benzamide

This compound possesses two primary types of donor atoms: nitrogen and oxygen.

N-donors: The pyrazole (B372694) ring contains two nitrogen atoms. The N2 atom of the pyrazole ring is a common coordination site in pyrazole-based ligands. researchgate.netmdpi.com The nitrogen atom of the benzamide (B126) group can also potentially coordinate to a metal center, although this is less common due to the delocalization of its lone pair into the adjacent carbonyl group.

O-donors: The carbonyl oxygen of the benzamide group is a hard donor and a primary site for coordination to metal ions. researchgate.net

The coordination of this compound to a metal center can occur in several modes:

Monodentate Coordination: The ligand can coordinate to a metal center through either the N2 of the pyrazole ring or the carbonyl oxygen of the benzamide group.

Bidentate Chelation: The ligand can act as a chelating agent, coordinating to a single metal center through both the pyrazole N2-donor and the benzamide O-donor. This would form a stable six-membered chelate ring.

The specific coordination mode adopted will depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The arrangement of the pyrazole ring and the benzamide group in this compound provides it with significant potential to act as a chelating ligand. The formation of a six-membered ring upon chelation through the pyrazole nitrogen and the benzamide oxygen is generally a favored arrangement in coordination chemistry. This chelation can enhance the stability of the resulting metal complexes compared to monodentate coordination. The stability of such chelates is influenced by the "chelate effect," where the formation of a ring structure leads to a more thermodynamically stable complex.

The chelation potential is a key feature of this scaffold, making it an attractive ligand for the synthesis of stable metal complexes. Similar pyrazole-derived ligands have been shown to form stable chelate complexes with a variety of transition metals. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

For example, a general synthetic route would involve:

Generated code

Where M is the metal ion, X is an anion, and Y can be a counter-ion. The stoichiometry of the resulting complex would depend on the metal-to-ligand ratio and the coordination number of the metal.

Characterization of the resulting metal complexes would involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites. A shift in the C=O stretching frequency of the benzamide group to a lower wavenumber upon coordination would indicate the involvement of the carbonyl oxygen in bonding to the metal. Changes in the vibrational modes of the pyrazole ring would suggest coordination of the pyrazole nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

X-ray Crystallography: To determine the solid-state structure of the complex, providing definitive information on bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which can provide insight into the oxidation state and spin state of the metal ion.

Based on studies of similar pyrazole-amide ligands, it is anticipated that this compound would form stable complexes with a range of transition metals such as Cu(II), Co(II), Ni(II), and Zn(II). nih.govresearchgate.net The geometry of these complexes could range from tetrahedral and square planar to octahedral, depending on the coordination number of the metal and the stoichiometry of the ligand.

Table of Expected Properties for Metal Complexes of this compound:

Metal IonPotential Coordination GeometryPotential ColorMagnetic Moment (μB)
Cu(II)Square Planar / Distorted OctahedralBlue/Green~1.7-2.2
Ni(II)Octahedral / Square PlanarGreen/Red~2.8-3.5 (Octahedral) / Diamagnetic (Square Planar)
Co(II)Tetrahedral / OctahedralBlue/Pink~4.3-5.2 (Octahedral) / ~3.8-4.6 (Tetrahedral)
Zn(II)Tetrahedral / OctahedralColorlessDiamagnetic

This table is predictive and based on the typical behavior of these metal ions with similar N,O-donor ligands.

Catalytic Applications of this compound Metal Complexes

While there is no specific information on the catalytic applications of metal complexes derived from this compound, metal complexes of other pyrazole-containing ligands have shown significant catalytic activity in a variety of organic transformations. ulisboa.pt These applications often leverage the ability of the metal center to activate substrates and facilitate bond-forming or bond-breaking reactions.

Potential catalytic applications for metal complexes of this compound could include:

Oxidation Reactions: Copper and cobalt complexes are well-known catalysts for oxidation reactions, such as the oxidation of alcohols and hydrocarbons.

Coupling Reactions: Palladium and nickel complexes containing pyrazole-based ligands could potentially be active catalysts for cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions, which are fundamental in organic synthesis.

Polymerization: The well-defined coordination sphere provided by chelating ligands can be advantageous in controlling polymerization processes.

Further research is needed to synthesize and test the catalytic activity of this compound metal complexes to explore these potential applications. The modular nature of the ligand, allowing for modifications on both the pyrazole and benzoyl moieties, offers opportunities to fine-tune the steric and electronic properties of the resulting catalysts for specific applications.

Supramolecular Chemistry and Non Covalent Interactions of N 1 Methylpyrazol 3 Yl Benzamide

Hydrogen Bonding Networks in Solid State and Solution

The solid-state structure of pyrazole-containing compounds is significantly influenced by hydrogen bonding. In a closely related tautomer, N-(5-methyl-1H-pyrazol-3-yl)benzamide, crystallographic studies have identified distinct hydrogen bonding patterns. The pyrazole (B372694) ring's nitrogen atoms and the amide group's carbonyl oxygen and N-H group are key participants in these interactions.

In the crystal lattice of N-(5-methyl-1H-pyrazol-3-yl)benzamide, molecules are linked by N—H⋯O hydrogen bonds. These interactions form chains of molecules, creating a robust network that contributes to the stability of the crystal structure. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. Furthermore, the pyrazole N-H can also participate in hydrogen bonding, often with the carbonyl oxygen of a neighboring molecule, leading to the formation of dimeric or catemeric motifs.

While solid-state data for N-(1-methylpyrazol-3-yl)benzamide is not publicly available, it is anticipated to exhibit similar, though not identical, hydrogen bonding capabilities. The methylation of the pyrazole nitrogen at the 1-position removes one N-H donor, which will alter the hydrogen bonding network compared to its tautomer. The remaining amide N-H group, however, will still be a primary driver in forming hydrogen-bonded chains.

In solution, the hydrogen bonding behavior would be dependent on the solvent. In protic solvents, the compound can form hydrogen bonds with solvent molecules, while in aprotic solvents, intermolecular hydrogen bonds between solute molecules are more likely to persist, potentially leading to the formation of aggregates.

Interaction Donor Acceptor Typical Motif
Amide-AmideN-H (amide)O=C (amide)Chains, Dimers
Pyrazole-AmideN-H (pyrazole)O=C (amide)Dimers, Sheets

Pi-Stacking and Aromatic Interactions

Aromatic interactions, particularly π-stacking, play a crucial role in the packing of this compound and its analogs. nih.gov These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of the phenyl and pyrazole rings.

In the crystal structure of related pyrazole-benzamide derivatives, π-π stacking interactions are observed between the phenyl rings of adjacent molecules. These interactions can be either face-to-face or offset, with the latter being more common as it minimizes electrostatic repulsion. The centroid-to-centroid distances of these interactions are typically in the range of 3.5 to 4.0 Å, indicative of significant aromatic stacking.

Host-Guest Chemistry and Self-Assembly Potential

The structural features of this compound, namely the presence of hydrogen bond donors and acceptors and aromatic surfaces, give it significant potential for use in host-guest chemistry and self-assembly.

The formation of well-defined hydrogen-bonded networks suggests that this molecule could act as a building block for constructing larger, ordered supramolecular assemblies. By modifying the substituents on the phenyl or pyrazole rings, it is possible to tune the directionality and strength of the non-covalent interactions, allowing for the design of specific self-assembled structures such as tapes, rosettes, or capsules.

In the context of host-guest chemistry, the pyrazole and benzamide (B126) moieties can provide binding sites for various guest molecules. The amide group can coordinate with metal ions or bind to anions, while the aromatic rings can encapsulate neutral organic guests through π-stacking and van der Waals forces. The potential for this compound to form discrete, self-assembled cages or frameworks makes it an interesting candidate for applications in molecular recognition and transport.

Role in Crystal Engineering and Polymorphism

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, and understanding the non-covalent interactions of this compound is key to this endeavor. The predictable nature of the hydrogen bonding and π-stacking interactions allows for a degree of control over the crystal packing.

By introducing different functional groups, co-formers, or by varying the crystallization conditions, it is possible to generate different crystal forms, or polymorphs, of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have distinct physical properties, such as solubility, melting point, and stability.

The study of the polymorphism of this compound would involve a systematic screening of crystallization conditions (e.g., different solvents, temperatures, and evaporation rates) and the characterization of the resulting solid forms using techniques such as X-ray diffraction and thermal analysis. The insights gained from such studies would not only be of fundamental scientific interest but could also have practical implications in areas such as pharmaceuticals and materials science, where control over the solid-state form is crucial. The ability to form co-crystals with other molecules also opens up avenues for modifying the physicochemical properties of this compound in a controlled manner.

Applications of N 1 Methylpyrazol 3 Yl Benzamide in Chemical Systems

Role as a Synthetic Intermediate for Complex Molecules

While direct research on N-(1-methylpyrazol-3-yl)benzamide as a starting material is not extensively documented, the pyrazole (B372694) and benzamide (B126) moieties are well-established building blocks in organic synthesis. Related structures are frequently employed as intermediates in the creation of more complex molecules with specific functionalities.

The pyrazole core is a privileged scaffold in medicinal chemistry and material science. mdpi.com For instance, derivatives like 5-aminopyrazoles are reacted with agents such as 4-methylbenzenesulfonyl chloride to produce novel pyrazole-based benzenesulfonamides. mdpi.com Similarly, more complex benzamide structures containing a pyrazole ring serve as key intermediates. A notable example is the use of 2-acetamido-N-methyl-N-(3-methyl-5-phenyl-1H-pyrazol-5-yl)benzamide in a Bischler–Napieralski type reaction, followed by hydrolysis, to synthesize metaqualone derivatives. nih.gov

Furthermore, the synthesis of novel compounds for pharmacological evaluation often involves building upon pyrazole-amide frameworks. Complex derivatives, such as those incorporating a thiazole (B1198619) ring, have been synthesized from pyrazole-containing amide precursors for investigation as potential therapeutic agents. researchgate.net These examples underscore the value of the pyrazole-benzamide structure as a versatile platform for accessing a wide range of complex chemical entities.

Application in Material Science (e.g., Corrosion Inhibition)

The application of pyrazole-benzamide derivatives as corrosion inhibitors for steel in acidic environments is a significant area of research in material science. Although studies may not focus specifically on this compound, a closely related and more complex derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), has demonstrated high efficacy. nih.govnih.govacs.org

MPAPB was found to be an effective corrosion inhibitor for C38 steel in a 1 M HCl solution, achieving a high inhibition efficiency. nih.govacs.org Electrochemical studies, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), revealed that the compound functions as a mixed-type inhibitor. nih.govresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The mechanism of inhibition involves the adsorption of the molecule onto the steel surface, forming a protective barrier. nih.gov This adsorption is facilitated by the presence of electron-donating heteroatoms (nitrogen and oxygen) and the π-electrons from the aromatic and pyrazole rings, which can interact with the vacant d-orbitals of iron atoms on the steel surface. nih.govnih.gov The adsorption of MPAPB on the steel surface was found to be consistent with the Langmuir adsorption isotherm, suggesting the formation of a monolayer. nih.gov Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations support these experimental findings, confirming the formation of a stable, protective layer that impedes the corrosive medium from reaching the metal surface. nih.gov

The core structural features of MPAPB—the pyrazole ring, amide linkage, and phenyl groups—are all present in this compound, suggesting that it could exhibit similar corrosion-inhibiting properties.

Table 1: Corrosion Inhibition Efficiency of a Pyrazole-Benzamide Derivative

Inhibitor Concentration (M) Inhibition Efficiency (%) Method Reference
MPAPB 1 x 10⁻³ 90.2 Gravimetric nih.govresearchgate.net

Sensor Development and Chemical Probes (Theoretical Considerations)

The structural characteristics of this compound make it a theoretical candidate for applications in chemical sensing. Pyrazole derivatives are known to play a role in coordination chemistry and chemosensing for the detection of cations and anions. mdpi.com The this compound molecule possesses multiple potential binding sites—specifically the lone pair electrons on the nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the amide group.

Theoretically, these sites could selectively coordinate with specific metal ions. The binding event would be expected to cause a measurable change in the molecule's electronic or photophysical properties, such as a shift in its absorption or fluorescence spectrum, which could be harnessed for sensing applications.

Computational methods like Density Functional Theory (DFT) can be employed to model the interactions between this compound and various ions. These theoretical studies could predict:

Binding Energies: To determine the strength and selectivity of the interaction with different ions.

Structural Changes: To understand how the molecule's conformation changes upon binding.

Electronic Perturbations: To forecast the changes in the electronic structure and spectral properties that would form the basis of the sensing signal.

By exploring these factors computationally, researchers can assess the feasibility of developing chemical probes based on this scaffold before undertaking experimental synthesis and testing.

Photophysical Properties and Potential Optoelectronic Applications (Theoretical Considerations)

The potential for this compound in optoelectronic applications can be explored through theoretical and computational studies. The molecule's conjugated system, composed of the benzoyl group and the pyrazole ring, is expected to give rise to interesting photophysical behaviors. Compounds with similar donor-acceptor and π-conjugated structures are often investigated for applications in fields like organic light-emitting diodes (OLEDs) and nonlinear optics (NLO). researchgate.net

Theoretical studies on related heterocyclic compounds have successfully predicted key optoelectronic parameters. researchgate.netresearchgate.net For this compound, computational chemistry could provide insight into several critical properties:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental to a molecule's electronic and optical properties. A smaller energy gap is often indicative of a material that can be excited with lower energy light. researchgate.net

Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can predict the ultraviolet-visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

Nonlinear Optical (NLO) Properties: The presence of a conjugated system suggests the potential for NLO activity. Theoretical calculations can determine the first-order hyperpolarizability (β), a measure of a molecule's ability to generate second-harmonic light. Materials with high β values are sought after for applications in frequency conversion and optical switching. researchgate.net

The combination of the electron-rich pyrazole ring and the electron-withdrawing benzoyl moiety could facilitate intramolecular charge transfer upon photoexcitation, a key characteristic for many functional optoelectronic materials.

Table 2: Key Parameters for Theoretical Evaluation of Optoelectronic Properties

Parameter Significance Computational Method
HOMO-LUMO Energy Gap Determines electronic excitability and redox potential. DFT
Absorption Wavelength (λmax) Indicates the color of the compound and its light-absorbing range. TD-DFT
Oscillator Strength (f) Relates to the probability of an electronic transition. TD-DFT

Future Research Directions and Emerging Paradigms for N 1 Methylpyrazol 3 Yl Benzamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Traditional synthesis of pyrazole (B372694) derivatives often involves harsh conditions, such as high temperatures and the use of toxic organic solvents, which are neither cost-effective nor environmentally friendly. researchgate.net The future of synthesizing N-(1-methylpyrazol-3-yl)benzamide and related structures lies in the adoption of green and sustainable chemistry principles. nih.gov

Key emerging methodologies include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. One-pot MCRs, particularly those catalyzed by heterogeneous catalysts, represent an environmentally benign approach to pyrazole synthesis. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and ultrasonication can significantly reduce reaction times, increase yields, and often allows for the use of greener solvents like water. researchgate.net For instance, an ultrasound-assisted, four-component reaction has been described for synthesizing dihydropyrano[2,3-c]pyrazoles in an aqueous medium. researchgate.net

Green Solvents and Catalysts: A major focus is shifting towards using water as a solvent and employing recyclable or non-toxic catalysts. researchgate.netnih.gov For example, magnetic nano-catalysts have been used in the synthesis of pyrano[2,3-c]pyrazole derivatives, which can be easily recovered with an external magnet and reused. researchgate.net

Metal-Free Synthesis: An operationally simple, metal-free approach has been developed for creating pyrazole-tethered amides using hydrogen peroxide as an oxidant, highlighting a move away from heavy metal catalysts. beilstein-journals.org

These modern synthetic strategies are not only more efficient but also align with the growing demand for sustainable practices in chemical manufacturing. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

Methodology Key Advantages Example Application Reference(s)
Multicomponent Reactions High efficiency, atom economy, operational simplicity One-pot synthesis of pyrazoles using heterogeneous catalysts. researchgate.net
Ultrasound Irradiation Short reaction times, excellent yields, use of green solvents. Synthesis of dihydropyrano[2,3-c]pyrazoles in aqueous medium. researchgate.net
Magnetic Nano-catalysis Catalyst recyclability, environmental friendliness. One-pot synthesis of pyrano[2,3-c]pyrazole derivatives. researchgate.net
Metal-Free Oxidative Amidation Avoids heavy metal catalysts, simple procedure. Synthesis of pyrazole-pyridine conjugates with amide tethers. beilstein-journals.org

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

While standard characterization of this compound and its analogues is routinely performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and mass spectrometry, future research will increasingly rely on advanced spectroscopic methods to study their dynamic behavior. acs.org Understanding the conformational changes, binding kinetics, and reaction mechanisms in real-time is crucial for optimizing their function.

Future directions in spectroscopic analysis include:

Dynamic NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR can elucidate the dynamic processes such as tautomerism, rotational barriers, and intermolecular interactions, which are fundamental to the molecule's function.

In-situ Reaction Monitoring: The use of probes for in-situ IR or Raman spectroscopy can provide real-time data on reaction kinetics and the formation of intermediates during the synthesis of benzamide-pyrazole derivatives, allowing for precise process optimization.

Advanced X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information. tandfonline.com Future applications could involve time-resolved crystallography to capture transient states of the molecule as it interacts with biological targets or participates in self-assembly.

Fluorescence Spectroscopy: For derivatives that exhibit fluorescence, techniques like Förster Resonance Energy Transfer (FRET) could be employed to study binding events and conformational changes upon interaction with biomolecules.

These advanced techniques will provide a more complete picture of the molecule's behavior in complex systems, moving beyond static structural analysis.

Integration of Machine Learning in Predictive Modeling of Reactivity and Interactions

The integration of computational chemistry and machine learning (ML) is revolutionizing the design and discovery of new molecules. researchgate.net For the this compound scaffold, these predictive models can significantly accelerate the development of new derivatives with tailored properties, reducing the need for extensive empirical synthesis and testing. nih.gov

Key computational and ML approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to establish correlations between the 3D structure of pyrazole derivatives and their biological activity. nih.govnih.gov These models generate contour maps that highlight which structural features are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov By simulating the system for nanoseconds, researchers can assess the stability of binding interactions, observe conformational changes, and calculate binding free energies, which helps in understanding the mechanism of action at an atomic level. nih.govnih.gov

Machine Learning for Property Prediction: ML algorithms, such as random forest, can be trained on existing datasets to predict various properties of novel pyrazole-based compounds, including crystal density for energetic materials or pharmacokinetic profiles. researchgate.net Chemical language models are an emerging area within ML that use text-based representations of molecules to predict properties and reaction outcomes. nih.gov

Density Functional Theory (DFT): DFT calculations are used to optimize molecular geometries, determine electronic properties (like frontier molecular orbitals), and predict reactivity. tandfonline.comnih.govcsic.es This quantum chemical approach provides a fundamental understanding of the molecule's electronic structure.

Table 2: Predictive Modeling Techniques for Pyrazole Derivatives

Technique Application Key Insights Reference(s)
3D-QSAR (CoMFA/CoMSIA) Design of potent inhibitors (e.g., for RET kinase). Identifies key structural features for enhancing biological activity. nih.govnih.gov
Molecular Dynamics (MD) Analyze stability of ligand-protein complexes (e.g., with VEGFR). Reveals stability of interactions and conformational dynamics over time. nih.gov
Machine Learning (ML) Design of novel energetic materials. Predicts physical and chemical properties of new compounds. researchgate.net
Density Functional Theory (DFT) Characterize molecular structure and reactivity. Provides optimized geometry, electronic properties, and reactive sites. nih.govcsic.es

Design of Targeted Chemical Tools Based on the Benzamide-Pyrazole Scaffold

The benzamide-pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. nih.govnih.gov This makes it an excellent starting point for designing targeted chemical tools, such as selective inhibitors and probes, to investigate biological processes.

Future research in this area will focus on:

Kinase Inhibitors: The pyrazole ring is a key component in numerous protein kinase inhibitors (PKIs). nih.gov Future designs will aim for higher selectivity for specific kinases, such as Salt-Inducible Kinases (SIKs) or Aurora kinases, to reduce off-target effects and improve therapeutic outcomes in cancer treatment. acs.org

Allosteric Modulators: Instead of targeting the highly conserved active site of a receptor, designing molecules that bind to allosteric sites offers a path to greater selectivity. Substituted N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have been developed as positive allosteric modulators of the mGlu5 receptor, demonstrating the scaffold's potential in this area. nih.gov

Chemical Probes: By incorporating reporter tags (e.g., fluorescent dyes, biotin) or photo-reactive groups, this compound derivatives can be converted into chemical probes. These tools are invaluable for identifying and validating new biological targets through techniques like chemical proteomics and photoaffinity labeling.

Scaffold Hopping and Bioisosteric Replacement: Computational and medicinal chemistry strategies will be used to replace parts of the benzamide-pyrazole structure with other chemical groups (bioisosteres) to improve properties like potency, selectivity, and metabolic stability while maintaining the key interactions with the target. nih.gov

The development of these precision tools will not only lead to better therapeutics but also enhance our fundamental understanding of complex biological systems.

Investigating Untapped Biological Pathways and Molecular Targets

While derivatives of the benzamide-pyrazole scaffold are known to target entities like succinate (B1194679) dehydrogenase (SDH) in fungi and various protein kinases, many potential biological applications remain unexplored. nih.govnih.govacs.org Future research will aim to identify novel molecular targets and investigate their effects on previously unstudied biological pathways.

Emerging areas of investigation include:

Modulation of Nuclear Receptors: Novel pyrazole-containing benzamides have been identified as potent inverse agonists of the RORγ nuclear receptor, which plays a key role in inflammation and autoimmune diseases. nih.gov This opens a new therapeutic avenue beyond the traditional focus on enzymes.

Autophagy Modulation: Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate autophagy, a cellular recycling process critical in cancer. nih.gov These compounds can increase basal autophagy but also disrupt the process under starvation conditions, suggesting a novel mechanism of action for anticancer agents. nih.gov

Anthelmintic Activity: Phenotypic screening has identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of the parasitic nematode Haemonchus contortus, indicating potential applications in veterinary and human medicine to combat parasitic infections. tcgls.com

Broad-Spectrum Antifungal Agents: By incorporating different functional groups, such as a thiocyanato group, into the pyrazole ring, new derivatives with broad-spectrum fungicidal activity have been developed. nih.govacs.org Molecular docking studies suggest these compounds inhibit SDH, but they may also interact with other fungal-specific targets. nih.govacs.org

Table 3: Investigated and Emerging Biological Targets for Benzamide-Pyrazole Derivatives

Target Class Specific Target Example Potential Therapeutic Area Reference(s)
Enzymes Succinate Dehydrogenase (SDH) Antifungal nih.govacs.orgacs.org
Protein Kinases SIK2/SIK3, Aurora Kinase B Oncology nih.govacs.org
Nuclear Receptors RORγ Autoimmune Diseases nih.gov
Cellular Processes Autophagy Oncology nih.gov
Parasite Proteins Nematode Development Proteins Anthelmintic tcgls.com

Potential in Advanced Material Design (Theoretical and In Vitro Aspects)

The unique electronic and structural properties of the pyrazole ring, combined with the hydrogen-bonding capabilities of the benzamide (B126) group, make this scaffold a promising candidate for the design of advanced functional materials. dnu.dp.ua While much of this work is currently theoretical or in the early stages of in-vitro testing, it represents a significant future direction.

Potential applications in materials science include:

Organic Electronics: The electronic properties of pyrazoles make them suitable for use in organic electronic devices like organic light-emitting diodes (OLEDs). dnu.dp.ua Theoretical studies can predict the conductivity and optical properties of materials based on the this compound scaffold.

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are used to construct MOFs, which are porous materials with applications in catalysis, gas storage, and electronics. acs.org MOFs incorporating pyrazole have shown potential as materials for electrical devices and proton exchange membranes in fuel cells. acs.org

Energetic Materials: Computational studies combining machine learning and density functional theory have been used to design novel pyrazole-based energetic materials. researchgate.net The high nitrogen content and structural stability of the pyrazole ring are desirable for creating high-density, high-energy compounds. researchgate.net

Self-Assembling Materials: The hydrogen-bonding motifs present in benzamides can drive the spontaneous self-assembly of molecules into well-ordered nanostructures like nanoribbons. amanote.comnih.govmit.edu Theoretical modeling can predict how modifications to the this compound structure would influence its self-assembly into functional biomaterials or other nanoscale constructs.

These explorations into materials science represent a diversification of the utility of the benzamide-pyrazole scaffold beyond its traditional role in biomedicine.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(1-methylpyrazol-3-yl)benzamide derivatives?

The synthesis typically involves amide coupling between 1-methylpyrazole-3-amine and substituted benzoyl chlorides under basic conditions (e.g., using triethylamine in dichloromethane). Alternative routes include catalytic approaches, such as Fe₂Ni-based metal-organic frameworks (MOFs), which facilitate Michael addition reactions with nitroolefins to form benzamide derivatives in yields up to 77% .

Q. Which in vitro assays are used to evaluate the biological activity of this compound derivatives?

Rat hepatocyte models are employed to screen for glucose uptake stimulation and glucokinase activation at 10 mM glucose concentrations. Activity is quantified via radiolabeled 2-deoxyglucose uptake assays and enzymatic activity measurements, with derivatives like 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]benzamide showing promising results .

Q. How are the crystal structures of benzamide derivatives characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, N-(4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl benzamide derivatives are analyzed to confirm bond angles, torsion angles, and intermolecular interactions, with refinement data reported in Acta Crystallographica .

Advanced Research Questions

Q. How can catalytic efficiency be optimized in the synthesis of this compound derivatives using bimetallic MOFs?

Fe₂Ni-BDC MOFs demonstrate reusability over six cycles with minimal yield reduction (from 92% to 77%). Optimization involves tuning reaction parameters (e.g., solvent polarity, temperature) and characterizing catalyst stability via XRD and FT-IR post-reaction to confirm structural integrity .

Q. What strategies resolve contradictory biological activity data among structurally similar derivatives?

Orthogonal assays (e.g., kinase inhibition vs. metabolic activity screens) and comparative molecular docking studies are used to identify off-target effects. For example, thioether-containing derivatives in show varied efficacy against platelet aggregation vs. viral targets, necessitating structure-activity relationship (SAR) analysis .

Q. Which structural modifications enhance target specificity in therapeutic applications?

Introducing sulfamoyl or thioether groups (e.g., 4-(N,N-dimethylsulfamoyl)benzamide) improves lipophilicity and target binding. Derivatives with trifluoromethyl groups exhibit enhanced metabolic stability, as seen in analogues for kinase inhibition .

Q. How do computational methods aid in predicting biological interactions of these compounds?

Density Functional Theory (DFT) calculations and molecular dynamics simulations model interactions with targets like glucokinase or viral proteases. For example, docking studies of pyrazole-linked benzamides in correlate substituent effects (e.g., methanesulfonyl groups) with hepatocyte activity .

Data Analysis & Experimental Design

Q. What analytical techniques validate the purity and identity of synthesized derivatives?

High-resolution mass spectrometry (HRMS), ¹H/¹³C NMR, and HPLC are standard. CHN elemental analysis (e.g., for N-(1-ethyl-2-formyl-1H-indol-3-yl)benzamide) confirms stoichiometry, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. How should researchers design dose-response experiments for metabolic activity studies?

Use logarithmic concentration ranges (e.g., 1 nM–100 µM) in hepatocyte assays. Data normalization to positive controls (e.g., insulin for glucose uptake) and statistical validation via ANOVA are critical to minimize variability .

Contradictory Data & Reproducibility

Q. Why might biological activity vary between in vitro and in vivo models for these compounds?

Differences in metabolic clearance (e.g., cytochrome P450 interactions) and tissue penetration can reduce efficacy. Derivatives with piperidinyl or oxadiazole moieties () often show improved in vivo stability due to reduced first-pass metabolism .

Q. How can researchers address batch-to-batch variability in synthetic yields?

Strict control of reaction parameters (e.g., moisture levels, catalyst loading) and automated purification systems (e.g., flash chromatography with gradient elution) ensure reproducibility. MOF-based syntheses () are particularly robust due to consistent catalyst morphology .

Structural Optimization & Mechanistic Studies

Q. What role do substituent positions play in modulating benzamide bioactivity?

Meta-substitutions on the benzamide ring (e.g., 3-nitro or 3-cyano groups) enhance π-π stacking with target proteins, while para-substitutions (e.g., trifluoromethyl) improve membrane permeability. highlights thiazolylmethylthio groups for thrombin inhibition .

Q. How do researchers confirm the mechanism of action for antiviral or anticancer derivatives?

Target engagement is validated via knock-out cell lines (e.g., CRISPR-edited hepatocytes for glucokinase studies) or competitive binding assays. For example, pyridinylaminoethyl derivatives in inhibit viral proteases via allosteric modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.